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molecular formula C6H11ClO3 B8336889 2-Chloroethyl 2-hydroxy-2-methylpropanoate

2-Chloroethyl 2-hydroxy-2-methylpropanoate

Cat. No. B8336889
M. Wt: 166.60 g/mol
InChI Key: FXMLKVJODZUSPQ-UHFFFAOYSA-N
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Patent
US05371001

Procedure details

2-Chloroethyl 2-hydroxy-2-methylpropionate was prepared from 2-hydroxy-2-methylpropionic acid and excess 2-chloroethanol essentially by the method described in Step 1 of Example 1: b.p. 75°-77° C./6 mm Hg; 1H NMR δ1.47 (s, 6H), δ3.18 (s, 1H), δ3.72 (t, 2H, J= 5.6 Hz), δ4.43 (t, 2H, J=5.6 Hz); 13C NMR 27.1, 41.2, 64.8, 72.1, 176.8 ppm; HRMS calcd for C5H7ClO3Tms (M-CH3) 223.0557, obsd 223.0577.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[Cl:8][CH2:9][CH2:10]O>>[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:10][CH2:9][Cl:8])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OCCCl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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